Cas no 39025-23-5 ((Z)-Guggulsterone)

(Z)-Guggulsterone 化学的及び物理的性質
名前と識別子
-
- (Z)-Guggulsterone
- (17Z)-Pregna-4,17(20)-diene-3,16-dione
- Z-Guggulsterone
- (Z)-Pregna-4,17(20)-diene-3,16-dione
- Guggulsterone Z
- GUGGULSTERONE Z(P) PrintBack
- (17Z)-Pregna-4,17(20)-diene-3,16-dione 4,17(20)-trans-Pregnadiene-3,16-dione
- Z-Guggulsterone,(Z)-Pregna-4,17(20)-diene-3,16-dione
- SCHEMBL141657
- Z/E-Guggulsterone
- DTXSID1033539
- Guggulsterones Z
- DTXCID9013539
- NCGC00091910-01
- GUGGULSTERONE Z [USP-RS]
- Guggulsterone
- (Z)-Guggulsterone, >=89% (HPLC), powder
- Pregna-4,17(20)-diene-3,16-dione
- 6CST3U34GN
- AC-28813
- Guggulsterones E&Z
- UNII-6CST3U34GN
- CCG-267610
- CS-0029421
- 4,17(20)-cis-Pregnadiene-3,6-dione
- AC-6215
- Cis-Guggulsterone
- AS-79083
- BRD-K26674531-001-01-3
- 95975-55-6
- Guggulsterone Z, United States Pharmacopeia (USP) Reference Standard
- BDBM21725
- WDXRGPWQVHZTQJ-OSJVMJFVSA-N
- (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
- GUGGULSTERONE Z-FORM [MI]
- CAS-39025-23-5
- (E&Z)-Guggulsterone
- 2-(2-Aminothiazol-3(2H)-yl)-1-phenylethanone
- (Z)-Guggulsterone, analytical standard
- (17Z)-Guggulsterone
- 39025-23-5
- S3792
- Guggulsterone, (Z)-
- Guggulsterone E&Z
- Pregna-4,17(20)-diene-3,16-dione, (17Z)-
- CHEMBL410683
- 4,17(20)-trans-Pregnadiene-3,16-dione
- GS
- NCGC00260067-01
- (17Z)-pregna-4,17-diene-3,16-dione
- (1S,2R,10R,11S,14Z,15S)-14-ethylidene-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,13-dione
- MFCD01310757
- Tox21_202518
- Q27264514
- AKOS015963432
- HY-107738
- CHEBI:135338
- GUGGULSTERONE Z-FORM
- GUGGULSTERONE Z (CONSTITUENT OF GUGGUL) [DSC]
- BCP18087
- pregna-4,17Z(20)-diene-3,16-dione
- (1Z,3aS,3bR,9aR,9bS,11aS)-1-ethylidene-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-2,7-dione
- DA-53782
- DA-68827
- Guggulsterone; Guglip; Gugulipid;
- CHEBI:229515
- BRD-K26674531-001-02-1
- G60934
-
- MDL: MFCD01310757
- インチ: 1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
- InChIKey: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
- ほほえんだ: C/C=C/1\C(=O)C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C
計算された属性
- せいみつぶんしりょう: 312.20900
- どういたいしつりょう: 312.20893
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 188-190°
- ふってん: 463.3±45.0 °C at 760 mmHg
- フラッシュポイント: 172.3±25.7 °C
- 屈折率: 1.557
- ようかいど: DMSO: 5 mg/mL
- PSA: 34.14000
- LogP: 4.64360
- ひせんこうど: D26 -61° (c = 1 in chloroform)
- じょうきあつ: 0.0±1.1 mmHg at 25°C
(Z)-Guggulsterone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: R37
- セキュリティの説明: S36
-
危険物標識:
- リスク用語:R37
- セキュリティ用語:S36
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(Z)-Guggulsterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | S6812-5mg |
Z-Guggulsterone |
39025-23-5 | 99.08% | 5mg |
¥1548.72 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP0368-20mg |
(Z)-Guggulsterone |
39025-23-5 | 98% | 20mg |
$85 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z71351-100mg |
(Z)-Guggulsterone |
39025-23-5 | ,HPLC≥90% | 100mg |
¥4558.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1099743-100g |
(Z)-Guggulsterone |
39025-23-5 | 97.0% | 100g |
$380 | 2024-06-05 | |
eNovation Chemicals LLC | Y1099743-500g |
(Z)-Guggulsterone |
39025-23-5 | 97.0% | 500g |
$1500 | 2024-06-05 | |
TRC | G852000-25mg |
(Z)-Guggulsterone |
39025-23-5 | 25mg |
$ 594.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17280-5mg |
(Z)-Guggulsterone |
39025-23-5 | 99.72% | 5mg |
¥ 997 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17280-25mg |
(Z)-Guggulsterone |
39025-23-5 | 99.72% | 25mg |
¥ 3208 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4632-10mg |
Z-Guggulsterone |
39025-23-5 | 98% | 10mg |
¥1857.00 | 2023-09-10 | |
ChemScence | CS-0032895-50mg |
(Z)-Guggulsterone |
39025-23-5 | 98.43% | 50mg |
$620.0 | 2022-04-27 |
(Z)-Guggulsterone 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
(Z)-Guggulsteroneに関する追加情報
Introduction to (Z)-Guggulsterone and Its CAS No. 39025-23-5
The compound (Z)-Guggulsterone, identified by the CAS number 39025-23-5, is a naturally occurring steroidal lactone that has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. Derived from the gum resin of the Commiphora mukul tree, which is primarily found in India, this compound has been traditionally used in Ayurvedic medicine for various therapeutic purposes. The molecular structure of (Z)-Guggulsterone, characterized by its unique stereochemistry, contributes to its distinct pharmacological properties, making it a subject of extensive research in modern medicine.
Recent studies have highlighted the potential of (Z)-Guggulsterone as an endocrine regulator, particularly in modulating lipid metabolism and thyroid hormone activity. Its ability to influence cholesterol levels and promote weight management has positioned it as a promising candidate for the development of therapeutic agents targeting metabolic disorders. The compound's interaction with nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR), has been extensively studied, revealing its role in enhancing insulin sensitivity and reducing inflammation.
One of the most compelling areas of research involving (Z)-Guggulsterone is its anti-inflammatory and antioxidant properties. Studies have demonstrated that this compound can attenuate inflammatory responses by inhibiting key pro-inflammatory cytokines and enzymes. Furthermore, its antioxidant effects contribute to protecting against oxidative stress, which is implicated in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. The compound's mechanism of action involves scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme systems.
The therapeutic potential of (Z)-Guggulsterone has also been explored in the context of cardiovascular health. Research indicates that it can help in lowering LDL cholesterol levels while increasing HDL cholesterol, thereby improving lipid profiles. Additionally, its ability to reduce triglyceride levels and inhibit platelet aggregation suggests its utility in preventing atherosclerosis and related cardiovascular complications. Clinical trials have begun to evaluate its efficacy in managing hyperlipidemia and improving overall cardiovascular function.
In oncology research, (Z)-Guggulsterone has shown promise as an anti-cancer agent. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Its anti-proliferative effects are attributed to the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and growth. These findings have opened new avenues for developing targeted therapies that leverage the natural bioactive compounds present in traditional medicines.
The neuroprotective properties of (Z)-Guggulsterone have also attracted considerable interest. Evidence suggests that it can cross the blood-brain barrier and exert protective effects against neurotoxicity induced by oxidative stress and inflammation. In models of Alzheimer's disease and Parkinson's disease, this compound has demonstrated the ability to reduce amyloid-beta aggregation and protect neuronal cells from damage. These findings are particularly relevant given the growing burden of neurodegenerative disorders worldwide.
Endocrine-disrupting effects are another critical area of investigation for (Z)-Guggulsterone. Research has shown that it can influence thyroid hormone metabolism by inhibiting the enzyme thyroid peroxidase (TPO), which plays a key role in thyroid hormone synthesis. This property makes it a potential therapeutic agent for conditions such as hypothyroidism and goiter. Additionally, its interaction with sex hormone-binding globulin (SHBG) suggests a role in modulating sex hormone levels, which could be relevant for managing hormonal imbalances.
The safety profile of (Z)-Guggulsterone has been assessed through both preclinical toxicology studies and clinical trials. Generally, it exhibits low toxicity at therapeutic doses, with minimal side effects reported in human trials. However, long-term studies are still needed to fully understand its safety implications and potential interactions with other medications. Pharmacokinetic studies have revealed that (Z)-Guggulsterone is well-absorbed after oral administration but has a relatively short half-life, necessitating repeated dosing for sustained therapeutic effects.
The future directions for research on (Z)-Guggulsterone are multifaceted, encompassing both basic science investigations and clinical applications. Further elucidation of its molecular mechanisms will provide insights into how it exerts its diverse biological effects. Additionally, developing novel formulations that enhance its bioavailability could improve therapeutic outcomes. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into effective clinical interventions.

